

"Molecular structure and formula of 3-Bromo-8-nitroquinoline"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-8-nitroquinoline**

Cat. No.: **B189542**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-8-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-8-nitroquinoline is a halogenated and nitrated derivative of the quinoline heterocyclic system. The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic placement of a bromine atom and a nitro group on this scaffold endows **3-Bromo-8-nitroquinoline** with unique electronic properties and chemical reactivity, making it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive examination of its molecular structure, formula, spectroscopic signature, and synthesis. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical and Molecular Identity

The unambiguous identification of a chemical compound is the cornerstone of scientific research. **3-Bromo-8-nitroquinoline** is defined by the following identifiers and properties:

Identifier	Value	Source
IUPAC Name	3-bromo-8-nitroquinoline	[1]
CAS Number	5341-07-1	[1] [2] [3]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1] [2] [4]
Molecular Weight	253.05 g/mol	[1] [4]
Monoisotopic Mass	251.95344 Da	[1] [5]
Canonical SMILES	C1=CC2=CC(=CN=C2C(=C1)- -INVALID-LINK--[O-])Br	[5]
InChIKey	DTXRHWZDVULKEJ- UHFFFAOYSA-N	[1] [5]

Elucidation of the Molecular Structure

The structure of **3-Bromo-8-nitroquinoline** is built upon a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key features of its substitution pattern are:

- A bromine atom at the C-3 position of the pyridine ring.
- A nitro group (NO₂) at the C-8 position of the benzene ring.

The presence of the electron-withdrawing nitro group deactivates the benzene portion of the ring system towards electrophilic substitution, while also influencing the overall electronic distribution. The bromine atom at the C-3 position serves as a key functional handle for synthetic transformations, particularly for metal-catalyzed cross-coupling reactions.

Caption: 2D representation of the **3-Bromo-8-nitroquinoline** structure.

Synthetic Protocol: Bromination of 8-Nitroquinoline

The synthesis of **3-Bromo-8-nitroquinoline** is most commonly achieved via the direct bromination of 8-nitroquinoline. The choice of brominating agent and reaction conditions is

critical to ensure regioselectivity and high yield. A well-established laboratory-scale procedure is outlined below.

Causality: The starting material, 8-nitroquinoline, already possesses the required nitro group at the C-8 position. The subsequent reaction must selectively introduce a bromine atom at the C-3 position. Direct bromination using molecular bromine in a suitable solvent is an effective method for this transformation on the quinoline ring system.

Experimental Protocol:

- **Reaction Setup:** To a solution of 8-nitroquinoline (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask, add molecular bromine (Br_2) (1.1 to 1.5 equivalents) dropwise at room temperature with constant stirring.^[6]
- **Reaction Execution:** The reaction mixture is stirred at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
- **Work-up and Neutralization:** Upon completion, the reaction mixture is poured into an ice-water mixture. The solution is then carefully neutralized with a base, such as a saturated sodium bicarbonate (NaHCO_3) solution, until effervescence ceases. This step quenches any remaining bromine and neutralizes the acidic solvent.
- **Extraction:** The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined.
- **Drying and Concentration:** The combined organic phase is washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification (Self-Validation):** The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water. The purity of the final product, a pale yellow solid, is then validated by measuring its melting point and confirmed using the spectroscopic methods described in the next section.

Caption: Step-by-step workflow for the synthesis of **3-Bromo-8-nitroquinoline**.

Spectroscopic and Physicochemical Profile

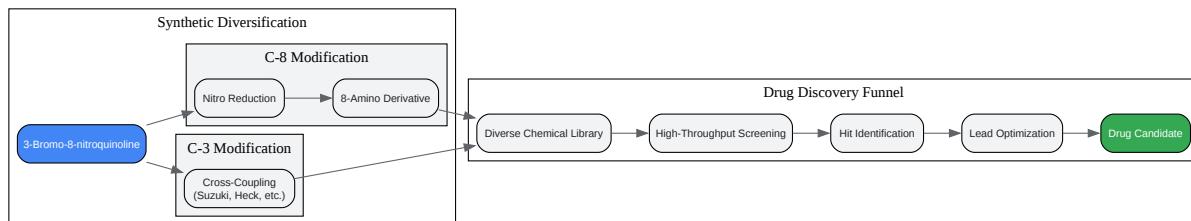
The structural identity of a synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. The physicochemical properties are essential for its handling, storage, and application in further studies.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **3-Bromo-8-nitroquinoline**, based on its structure and data from analogous compounds.^{[7][8]}

Technique	Expected Observations	Interpretation
¹ H NMR	Multiple signals in the aromatic region (δ 7.5-9.1 ppm). Distinct doublets and multiplets corresponding to the five protons on the quinoline ring. The proton at C-2 would be significantly downfield.	Confirms the proton environment of the aromatic scaffold. The specific chemical shifts and coupling constants validate the 3,8-disubstitution pattern.
¹³ C NMR	Signals in the aromatic region (~120-155 ppm). The carbon attached to bromine (C-3) and the carbons influenced by the nitro group will show characteristic shifts.	Verifies the carbon backbone of the molecule.
FT-IR (cm^{-1})	\sim 1530 & \sim 1350 (strong, sharp); \sim 3100-3000 (medium); \sim 830-750 (medium-strong)	Asymmetric and symmetric N-O stretching of the nitro group; Aromatic C-H stretching; C-Br stretching and C-H out-of-plane bending.
Mass Spec. (MS)	Molecular ion peaks at $m/z \approx$ 252 and 254 with a relative intensity ratio of approximately 1:1.	This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom (due to ⁷⁹ Br and ⁸¹ Br isotopes). ^[9]

Physicochemical Properties


Property	Value / Description	Significance
Appearance	Pale yellow to yellow solid	Standard physical state at room temperature.
Melting Point	Not widely reported, but expected to be a sharp range for a pure crystalline solid.	A key indicator of purity; a broad melting range suggests impurities.
Solubility	Soluble in organic solvents (DMSO, DMF, CHCl ₃); Insoluble in water.	Critical for selecting appropriate solvents for reactions, purification, and biological assays.
XLogP3	2.1 - 2.7	Predicts moderate lipophilicity, which is an important parameter for estimating membrane permeability in drug development. ^{[4][10]}

Utility in Chemical Biology and Drug Discovery

3-Bromo-8-nitroquinoline is not merely a chemical curiosity; it is a strategic precursor for the development of more complex molecules with potential therapeutic applications.

- **Scaffold for Derivatization:** The C-Br bond is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or amino groups.
- **Amine Precursor:** The nitro group at C-8 can be readily reduced to a primary amine (-NH₂). This amine can then be converted into amides, sulfonamides, or used in other reactions to build more elaborate structures.
- **Biological Relevance:** The quinoline core is a "privileged scaffold" found in numerous approved drugs, most notably antimalarials like chloroquine. By using **3-Bromo-8-nitroquinoline** as a starting point, researchers can rapidly generate libraries of novel

quinoline derivatives for screening against various biological targets, including kinases, parasites, and bacteria.[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 3-BROMO-8-NITROQUINOLINE | 5341-07-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 3-bromo-8-nitroquinoline (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Molecular structure and formula of 3-Bromo-8-nitroquinoline"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189542#molecular-structure-and-formula-of-3-bromo-8-nitroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com